Journal Name:Journal of Inorganic Biochemistry
Journal ISSN:0162-0134
IF:4.336
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/505772/description
Year of Origin:1979
Publisher:Elsevier Inc.
Number of Articles Per Year:230
Publishing Cycle:Monthly
OA or Not:Not
Making of Vietnamese food in Seoul: forms of capital and the intra-diversity in framing taste and menu
Journal of Inorganic Biochemistry ( IF 4.336 ) Pub Date: 2023-02-20 , DOI: 10.1080/15528014.2023.2176991
ABSTRACTThis study explores the intra-diversity in the taste and menu items of Vietnamese food served in Vietnamese restaurants in Seoul, South Korea. Acknowledging the calls for the inclusion of immigrant producers in theoretical discussions of taste, we utilized mixed ethnographic research methods including participant observation and in-depth interviews with Vietnamese immigrant restaurateurs. Employing the forms-of-capital approach, our study shows how each immigrant utilizes their human-cultural, social, and economic resources in deciding their food menus and devising their food flavors. We found that, based on their sets of capital, each immigrant develops their own strategies in presenting Vietnamese food to their targeted customers. Our study highlights the intra-group diversity of ethnic entrepreneurship as well as the link between immigrants and members of the host society in ethnic businesses.
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Making and breaking bread: the promises and pitfalls of migration discourse in food tour television
Journal of Inorganic Biochemistry ( IF 4.336 ) Pub Date: 2023-05-02 , DOI: 10.1080/15528014.2023.2205295
ABSTRACTFood tour television has long allowed Americans to virtually visit domestic and global locations, vicariously tasting “authentic” and “exotic” foods from the comfort of their couches and under the guidance of intrepid hosts. Analyzing the history and evolution of the food tour genre offers a gauge of popular discourse surrounding the construction of taste and the formation of national cuisines. Two recent shows within this genre, Taste the Nation with Padma Lakshmi and No Passport Required with Marcus Samuelsson, are of particular interest given their thematic focus on migration – a focus missing within earlier food tour shows. In this paper, we ask how migrant narratives are portrayed within this new programming and how the shows and their hosts redefine American eating. We examined the aesthetic decisions, content choices, and actor involvement within the available episodes of each show. We find that Taste the Nation and No Passport Required successfully use their platform to bring attention to the hardships of the migratory journey and migrants’ contributions as tastemakers. However, within their redirection of the genre, these shows still frequently resort to problematic tropes of migrant deservingness, melting pot assimilation, and rugged neoliberal individualism characteristic of earlier programming.
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Consumerism and gendering in food culture: a study of urban Kerala
Journal of Inorganic Biochemistry ( IF 4.336 ) Pub Date: 2022-12-05 , DOI: 10.1080/15528014.2022.2154089
ABSTRACTFood culture is a fast-changing phenomenon in contemporary society. Existing literature about the changes in food culture implies that industrialization, urbanization, and a dynamic market are the key factors that transformed food practices among many societies. The study explored the changes in urban practices related to food in post-liberal Kerala through a social survey among 200 households in Thiruvananthapuram, the capital of Kerala. The study revealed a complex interplay of urban lifestyle, innovative markets, and gendered homes. The drastic changes that materialized in the food practices are also credited to the stagnant gender hierarchy in the households. Most households interviewed have employed women who lack the time and convenience to invest more time in cooking staple South Indian dishes, which reflects the gender dimensions of food culture. While most households retained their traditional cuisines, the source and mode of procurement are subsumed mainly by big supermarket chains. There also, changes occurred in the attitude toward eating and cooking. Food is now not just an indispensable commodity for survival but also a component of showcasing and pleasure. The paper highlights the need for further interdisciplinary explorations of food culture in urban Kerala.
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Developing a recipe for success: commentary on Seaman et al. (2021) “Eating invasives: chefs as an avenue to control through consumption”
Journal of Inorganic Biochemistry ( IF 4.336 ) Pub Date: 2023-07-07 , DOI: 10.1080/15528014.2023.2230785
ABSTRACTCan consumption of nonnative invasive species (NIS) contribute to their management and eradication? A recent publication by in Food, Culture & Society aimed to bring chefs and other non-academic and academic stakeholders to the table to discuss this topic. We applaud this effort, and, based on our backgrounds researching and discussing this topic among ecologists and natural resources managers, we feel several additional key points from the existing discourse should be served to new audiences. First, Seaman et al. suggest a lack of research on harvest-based NIS management, overlooking several contributions that we expand upon. Second, emphasis should be placed on coupling the reduction of negative consequences of NIS and their consumption to avoid “backfire” situations where eager harvesters inadvertently spread their invasive targets or consumer demand contributes to NIS spread rather than control. Finally, the growing number of participants in the discussion increases the need – and opportunity – for thoughtful partnerships between academics, managers, and the culinary “cultural gatekeepers” identified by Seaman et al. to maximize the effectiveness while minimizing unintentional consequences. We expand on these points in the hopes of continuing the conversation and working together to find effective – and delectable – methods for NIS management.
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Encountering tartiflette: Reblochon cheese, winter sports, and the invention of tradition
Journal of Inorganic Biochemistry ( IF 4.336 ) Pub Date: 2022-12-09 , DOI: 10.1080/15528014.2022.2152609
ABSTRACTTartiflette has become an emblematic dish of the French Alps and the atmosphere of winter sports. Few realize that this hearty concoction of melted Reblochon cheese, potatoes and bacon is an invention of the 1980s, with dubious creation stories still contested in recipe books and magazines, and behind the scenes on its Wikipedia page. In this paper it is argued that the precise origin of tartiflette is less important than the aptness of its invention, the connections with tradition that are made for it, and the place it enjoys within the widely-held atmospheric imaginary of winter sports tourism. A runaway success story which has changed the face of the Reblochon cheese on which it is built, tartiflette appears today every bit as authentic an Alpine experience as downhill skiing itself. But by analyzing English and French language archival materials, and drawing upon ideas in cultural geography, anthropology and history, it is demonstrated that behind its authenticity lies a compelling story of re-invention that is inescapably part of the cultural expression of modernity.
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The representation of cultural identity in Melaka Portuguese cookbooks
Journal of Inorganic Biochemistry ( IF 4.336 ) Pub Date: 2022-10-25 , DOI: 10.1080/15528014.2022.2138317
ABSTRACTThe Melaka Portuguese are descendants of unions between the Portuguese, who conquered Melaka in the early 16th Century, and locals. The language and culture of this minority hybrid community have survived to this day in Malaysia. Over the last decade, there has been a push to distinguish their food, and hence, cultural identity, from other communities in Malaysia. However, there has not been much focus on the cultural representation of this “home-grown” group of people in discourses related to food. To begin addressing this gap, this paper addresses the question of cultural identity represented in four Melaka Portuguese cookbooks. The focus of this paper is on the use of linguistic and visual elements related to food heritage in four Melaka Portuguese cookbooks to examine how they are used in the construction of cultural identity among the community. These elements were analyzed using a social semiotic approach. The linguistic elements in the texts were found to be related to the cultural identity of the Melaka Portuguese people through inclusion of their family narratives and stories in the cookbooks. Visual elements were also used to portray the Melaka Portuguese culture through depictions of traditional kitchenware and food preparation techniques.
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What’s cooking? The normalization of meat in YouTube recipe videos consumed by South Asian British Muslims
Journal of Inorganic Biochemistry ( IF 4.336 ) Pub Date: 2023-04-11 , DOI: 10.1080/15528014.2023.2196195
ABSTRACTMuslim consumers in the UK eat more meat than the national average. Individuals from ethnic minority backgrounds, particularly South Asian communities, experience poorer health outcomes, including diabetes and cardiovascular disease, associated with meat consumption. According to a YouGov survey, British Pakistani and Bangladeshi consumers use television cookery programs and social media (particularly YouTube) as their main digital sources of dietary information. Against this background, this study uses a mixed-method approach to show how meat is normalized in YouTube recipe content. Using quantitative analysis of 77 recent recipe videos presented by four leading British chefs (Jamie Oliver, Gordon Ramsay, Nigella Lawson and Nadiya Hussain) and halal recipe videos, we find that meat-based recipes overwhelmingly outnumber vegetarian/vegan ones, and that, whereas environmental or animal welfare concerns are hardly mentioned, health narratives feature in some videos. Using critical discourse analysis of a sample of videos, we show how meat consumption is rationalized by the “absenting” of meat’s animal origins (making it “normal”), the “defaultization” of meat (making it “natural” and “necessary”), and “positive emotional routines” (making it “nice” and “necessary”). We consider how these representations of meat serve to overcome the “meat paradox” and legitimize, and thereby normalize, meat consumption among British Muslims.
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Social varieties of eating out: evidence from Santiago and Paris
Journal of Inorganic Biochemistry ( IF 4.336 ) Pub Date: 2023-01-26 , DOI: 10.1080/15528014.2023.2169505
ABSTRACTThis article reveals social varieties of eating out through a comparison of the metropolises of Santiago (Chile) and Paris (France). Building on recent scholarship, we move beyond dichotomies of work vs. leisure and domesticity vs. commodification by generating a typology that integrates spatial, social, and temporal dimensions. Operationally, the spatial dimension corresponds to eating places, the social dimension to commensality (eating with others), and the temporal dimension to meal synchronization (eating on a socially shared schedule). Furthermore, we seek to document sociodemographic correlates of eating out and to advance comparative scholarship in food studies by including the Global South. We use representative, population-based survey data with information on weekday meal patterns and conduct latent class analyses. First, we describe differences between Santiago and Paris regarding places, commensality, and synchronization. Second, we map out varieties of eating in and eating out. Third, we identify three sociodemographic factors as significant, strong predictors of weekday eating out in both metropolises: young age, employment, and higher education. Our findings point to a twofold diversity of practice: (1) conventional and occasional, familial and friendly, and distinguishing older people; (2) driven by convenience, shared with a wider variety of people, and distinguishing younger people.
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Boston ASFS conference presidential address
Journal of Inorganic Biochemistry ( IF 4.336 ) Pub Date: 2023-07-19 , DOI: 10.1080/15528014.2023.2232989
Published in Food, Culture & Society: An International Journal of Multidisciplinary Research (Ahead of Print, 2023)
Detail
Relational proximity: The search for local food in China
Journal of Inorganic Biochemistry ( IF 4.336 ) Pub Date: 2023-07-26 , DOI: 10.1080/15528014.2023.2239105
ABSTRACTIn the West, the local food movement began with the hope of constructing sustainable food systems, but the philosophy’s actual impact must be examined in specific sociocultural contexts. Focusing on the daily food practices of consumers in Guangzhou, China, this study explores how Chinese consumers define, understand, and experience local food, the characteristics of local food initiatives in China, and their multifaced impacts on social sustainability. The results show that Guangzhou consumers actively seek out local food and even become involved in the production, a highly effective strategy for addressing food quality challenges. Consumer perspectives on local food can be grouped into three categories: placed-based native food, culture-based hometown food, and value-based ecological food, with localness conferred by the pathways of visceral experience, cultural heritage, and value identity. The study argues that, theoretically, the definition of local food should transcend geographical boundaries and incorporate relational proximities among consumer bodies, places, cultures, and producers as robust parameters. Practically, consumer-led local food initiatives promote social sustainability at different levels by alleviating people’s diverse food anxieties and connecting various communities. They also demonstrate the possibility of solidifying the urban-rural nexus, but efforts to motivate broad public participation and institutional support are needed.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
生物3区 BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.80 120 Science Citation Index Science Citation Index Expanded Not
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Articles (full length papers), Short Commumications, and Focused Reviews.